2,5-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
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Overview
Description
Triazoles and thiazoles are classes of heterocyclic compounds that contain nitrogen and sulfur atoms, respectively . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazoles and thiazoles often involves chemical structure modifications of psychoactive substances to increase their pharmacological activities . The specific synthesis process for “2,5-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is not available in the sources I found.Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Thiazoles, on the other hand, are five-membered heterocyclic compounds containing sulfur and nitrogen at position-1 and -3, respectively . The exact molecular structure of “2,5-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is not specified in the sources I found.Scientific Research Applications
Anticancer Applications
The [1,2,4]triazolo[1,5-a]pyrimidine class of compounds, to which our compound belongs, has been used to design anticancer agents . For example, compound H12, a derivative of this class, exhibited potent antiproliferative activities against MGC-803, HCT-116, and MCF-7 cells . It was found to inhibit the growth and colony formation of MGC-803 cells dose-dependently . The compound also showed significant inhibitory effects on the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . Furthermore, it induced cell apoptosis and G2/M phase arrest, and regulated cell cycle-related and apoptosis-related proteins in MGC-803 cells .
Antifungal Applications
Triazole compounds, which include our compound, are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . The commercially available triazole-containing drugs include fluconazole and voriconazole, which are antifungal .
Antidepressant Applications
Triazole compounds are also used in the synthesis of antidepressant drugs. Trazodone and nefazodone are examples of antidepressant drugs that contain a triazole nucleus .
Antihypertensive Applications
Trapidil is an example of an antihypertensive drug that contains a triazole nucleus . It is used to lower blood pressure in patients with hypertension .
Sedative-Hypnotic Applications
Estazolam is a sedative-hypnotic drug that contains a triazole nucleus . It is used to treat insomnia and anxiety disorders .
Antiepileptic Applications
Rufinamide is an antiepileptic drug that contains a triazole nucleus . It is used to treat seizures in patients with Lennox-Gastaut syndrome, a severe form of childhood epilepsy .
Mechanism of Action
Triazole and thiazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The specific mechanism of action for “2,5-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is not available in the sources I found.
properties
IUPAC Name |
2,5-dimethoxy-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-27-16-8-9-17(28-2)18(12-16)30(25,26)21-11-10-15-13-29-20-22-19(23-24(15)20)14-6-4-3-5-7-14/h3-9,12-13,21H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKMNIBERZRTAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide |
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